molecular formula C18H23N3O B14945375 (1Z)-N-hydroxy-6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-imine

(1Z)-N-hydroxy-6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-imine

Cat. No.: B14945375
M. Wt: 297.4 g/mol
InChI Key: OFHAKUROIWTVEA-JZJYNLBNSA-N
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Description

6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME typically involves the reaction of a ketone or aldehyde with hydroxylamine. The reaction is usually carried out in an aqueous medium and can be catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, and the process is highly chemoselective, making it suitable for the synthesis of various oxime derivatives.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by controlling the reaction temperature, pH, and the concentration of reactants. The use of catalysts such as aniline derivatives can further enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

    Oxidation: Nitriles and amides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Biology

In biological research, oximes are known for their ability to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This makes them valuable in the development of antidotes for nerve agents .

Medicine

Medicinally, oximes have been explored for their potential as therapeutic agents. They exhibit antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Industry

In the industrial sector, oximes are used in the production of polymers and as stabilizers in various chemical processes .

Mechanism of Action

The mechanism of action of 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME involves its interaction with molecular targets such as enzymes. For instance, oximes can reactivate acetylcholinesterase by cleaving the bond between the enzyme and the organophosphate inhibitor . This reactivation process involves the formation of a transient oxime-enzyme complex, which then releases the active enzyme.

Comparison with Similar Compounds

Similar Compounds

  • Pralidoxime
  • Obidoxime
  • HI-6
  • Trimedoxime
  • Methoxime

Uniqueness

Compared to other oximes, 6-(PIPERIDINOMETHYL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE OXIME is unique due to its specific structural features and the presence of the piperidinylmethyl group. This structural uniqueness may confer distinct reactivity and biological activity, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

(NZ)-N-[6-(piperidin-1-ylmethyl)-2,3,4,9-tetrahydrocarbazol-1-ylidene]hydroxylamine

InChI

InChI=1S/C18H23N3O/c22-20-17-6-4-5-14-15-11-13(7-8-16(15)19-18(14)17)12-21-9-2-1-3-10-21/h7-8,11,19,22H,1-6,9-10,12H2/b20-17-

InChI Key

OFHAKUROIWTVEA-JZJYNLBNSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC\4=C3CCC/C4=N/O

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)NC4=C3CCCC4=NO

Origin of Product

United States

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